molecular formula C20H12BrFN6O2 B2649092 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1216650-46-2

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

カタログ番号: B2649092
CAS番号: 1216650-46-2
分子量: 467.258
InChIキー: SMHLVKRGWUMUEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a sophisticated chemical hybrid scaffold designed for advanced pharmaceutical and biological research. This compound features a unique molecular architecture that combines a pyrazolo[1,5-d][1,2,4]triazinone core, a 1,2,4-oxadiazole unit, and two distinct aromatic systems (4-bromophenyl and 4-fluorophenyl). This structure is characteristic of compounds investigated for targeted therapeutic applications, particularly in the realm of kinase inhibition. The presence of both bromo and fluoro substituents enhances the molecule's potential for binding selectivity and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a primary scaffold in drug discovery programs, especially for developing new agents in oncology and inflammatory diseases. Its primary research value lies in its application in high-throughput screening assays to identify potential lead compounds and in mechanistic studies to elucidate pathways involving purine-binding enzymes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrFN6O2/c21-14-5-1-13(2-6-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-3-7-15(22)8-4-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHLVKRGWUMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its effects on cancer cells and enzymatic inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrFN6OC_{17}H_{14}BrFN_6O, with a molecular weight of approximately 424.23 g/mol. The compound features a complex structure that includes an oxadiazole ring and a pyrazolo-triazinone moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxadiazole ring through cyclization.
  • Introduction of the bromophenyl and fluorophenyl groups via electrophilic aromatic substitution.
  • Final assembly into the pyrazolo[1,5-d][1,2,4]triazinone framework using coupling reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazolo structures. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that it can reduce cell viability in breast cancer (BRCA1 mutant) cell lines with an EC50 value as low as 0.3 nM .

Enzymatic Inhibition

The compound's structural features suggest potential interactions with key enzymes involved in cancer progression:

  • PARP Inhibition : Similar compounds have been characterized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells. The lead compound from a related series exhibited Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 .

Cholinesterase Inhibition

The oxadiazole moiety has also been linked to cholinesterase inhibition:

  • AChE and BChE Inhibition : Compounds derived from similar scaffolds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM for AChE and higher for BChE . This suggests potential applications in neurodegenerative diseases.

Case Studies

Several case studies have documented the biological effects of related compounds:

  • Study on Antitumor Efficacy : A study demonstrated that a related pyrazolo compound significantly inhibited tumor growth in xenograft models when administered orally .
  • Enzyme Activity Profiling : Another study evaluated the inhibition profiles of various derivatives against cholinesterases, revealing structure-activity relationships that could guide future drug design .

Data Summary

PropertyValue
Molecular FormulaC17H14BrFN6OC_{17}H_{14}BrFN_6O
Molecular Weight424.23 g/mol
EC50 (Cancer Cell Lines)0.3 nM
Ki (PARP1)1.2 nM
Ki (PARP2)0.87 nM
AChE IC5012.8 - 99.2 µM
BChE IC50>500 µM

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The pyrazolo-triazinone core is structurally similar to other fused triazinone derivatives, such as:

  • Imidazo[2,1-c][1,2,4]triazinones: These derivatives, studied for antimicrobial activity, replace the pyrazole ring with an imidazole moiety.
  • Pyrazolo[5,1-c][1,2,4]triazines: Synthesized via diazonium salt reductions, these compounds lack the triazinone carbonyl group, altering hydrogen-bonding capabilities .

Substituent Effects

Aryl Substituents at Position 8:
Compound Substituent at Position 8 Molecular Weight Key Properties
Target Compound 4-Fluorophenyl 452.29 (calc.) Enhanced lipophilicity (ClogP ~3.2)
8-(4-Methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone 4-Methoxyphenyl 242.23 Electron-donating OMe group increases solubility

The 4-fluorophenyl group in the target compound improves metabolic stability compared to methoxy or hydrogen substituents, as fluorine resists oxidative degradation .

Position 1 Functionalization:

The (3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl group distinguishes the target compound from analogs like pyrazolo[1,5-b][1,2,4]triazines (synthesized via aza-Wittig reactions) . The oxadiazole ring contributes to:

  • Hydrogen-bond acceptor capacity : Due to nitrogen and oxygen atoms.

Key Differentiators and Implications

  • Oxadiazole vs.
  • Molecular Weight : At ~452 Da, the target compound is larger than most analogs, which may affect bioavailability but improve target affinity.

Q & A

Q. What are the key steps in synthesizing 1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Formation of the oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative.
  • Alkylation of the pyrazolo[1,5-d][1,2,4]triazinone core with the oxadiazole intermediate.
  • Coupling of fluorophenyl substituents using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.

Q. Methodological Considerations :

  • Temperature and pH control are critical to prevent side reactions (e.g., hydrolysis of oxadiazole) and ensure high yields .
  • Analytical monitoring : Use TLC for reaction progress, NMR for structural confirmation, and MS for purity assessment .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

Q. What characterization techniques are essential for verifying the compound’s structural integrity?

A combination of spectroscopic and chromatographic methods is required:

  • NMR (¹H, ¹³C, and 2D-COSY) : Assigns proton and carbon environments, confirming regiochemistry of substituents .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine’s signature) .
  • X-ray crystallography (if crystals are obtainable): Provides unambiguous confirmation of 3D structure .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Quantum mechanical calculations (DFT) : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
    • Example: HOMO localization on the oxadiazole ring suggests susceptibility to nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify interactions .
    • Example: A 2³ factorial design reduced reaction optimization from 27 to 8 experiments .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables (e.g., pH vs. yield) to predict optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Standardized assays : Control variables like cell line selection (e.g., HepG2 vs. HEK293) and incubation time .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl groups correlate with antimicrobial activity) .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target engagement .

Q. What strategies enhance the stability of the compound under physiological conditions?

  • Protecting groups : Temporarily block reactive sites (e.g., oxadiazole NH) during synthesis to prevent degradation .
  • Formulation studies : Encapsulate in liposomes or cyclodextrins to improve solubility and bioavailability .
  • Accelerated stability testing : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways .

Data Contradiction and Validation

Q. How can conflicting results in SAR studies be addressed?

  • Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing bromine with chlorine) to isolate substituent effects .
  • Crystallographic data : Compare binding modes of active vs. inactive analogs to identify critical interactions .
  • Statistical validation : Apply ANOVA to assess significance of activity differences between analogs .

Q. Example SAR Comparison :

CompoundSubstituent (R₁)IC₅₀ (µM)
Parent4-Bromophenyl0.12
Analog 14-Chlorophenyl0.45
Analog 24-Fluorophenyl0.08

Interpretation: Fluorine enhances activity, while bulkier halogens (Br, Cl) may sterically hinder target binding .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

  • Positive/negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
  • Blinded analysis : Assign sample codes randomly to minimize bias in data interpretation .
  • Data transparency : Report raw data (e.g., absorbance values) alongside processed results (e.g., IC₅₀ calculations) .

Q. How can researchers integrate computational and experimental data effectively?

  • Feedback loops : Use experimental results (e.g., reaction yields) to refine computational models .
  • Multi-scale modeling : Combine DFT (electronic level) with MD simulations (conformational dynamics) .
  • Open-source tools : Leverage software like Gaussian (DFT) and AutoDock (docking) for cross-validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。